molecular formula C22H18O7 B2880615 Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879925-67-4

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate

Cat. No.: B2880615
CAS No.: 879925-67-4
M. Wt: 394.379
InChI Key: GJYKLKJFVZEHCX-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a synthetic organic compound with two benzofuran moieties and various functional groups that provide versatile chemical properties. It falls under the category of heterocyclic organic compounds due to its benzofuran structure.

Preparation Methods

Synthetic routes for Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate can vary. A typical synthesis may involve multiple steps starting from commercially available starting materials. Generally, the preparation involves:

  • Formation of Benzofuran Rings: : This can be achieved through cyclization reactions involving appropriate precursors.

  • Functional Group Transformations: : Introduction of the ethoxy, methoxycarbonyl, and carboxylate groups using various organic reactions like esterification, alkylation, and others.

In industrial settings, these reactions would be scaled up with optimization for yield and purity. Reaction conditions such as temperature, solvent, and catalysts play crucial roles.

Chemical Reactions Analysis

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate can undergo several chemical reactions:

  • Oxidation: : Might involve reagents like potassium permanganate or other oxidizing agents to form various oxidized derivatives.

  • Reduction: : Reducing agents like lithium aluminium hydride could be used to reduce specific functional groups.

  • Substitution: : Halogenation or other substitution reactions could introduce new substituents onto the benzofuran rings.

Common reagents used include acids, bases, oxidizing agents, and reducing agents. Major products depend on reaction conditions but can vary widely, involving further functionalized benzofuran derivatives.

Scientific Research Applications

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate has a range of applications:

  • Chemistry: : Used as an intermediate in the synthesis of other complex molecules.

  • Biology: : May be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.

  • Medicine: : Potentially used in drug development due to its diverse functional groups.

  • Industry: : Can be utilized in the production of various organic materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action would depend on the specific context of its use. In biological settings, it may interact with molecular targets like enzymes or receptors, potentially inhibiting or activating pathways. The exact pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives which may share some structural similarities but differ in functional groups:

  • Benzofuran itself.

  • 5-methylbenzofuran.

  • 3-ethoxybenzofuran derivatives.

Properties

IUPAC Name

methyl 3-ethoxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-4-27-19-15-10-13(22(24)26-3)6-8-18(15)29-20(19)16-11-28-17-7-5-12(9-14(16)17)21(23)25-2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYKLKJFVZEHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(OC2=C1C=C(C=C2)C(=O)OC)C3=COC4=C3C=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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